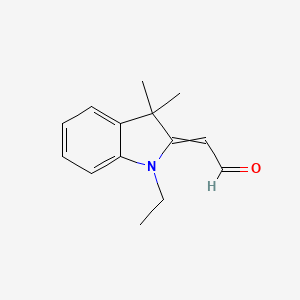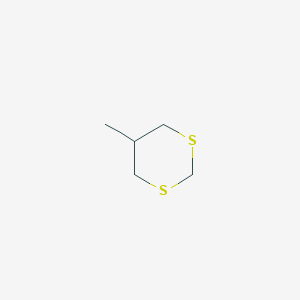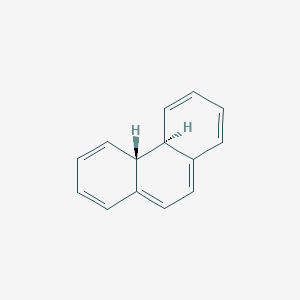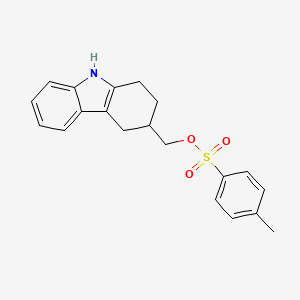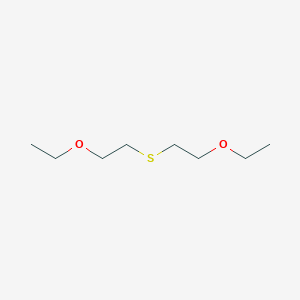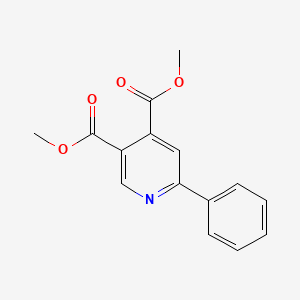
3,4-Pyridinedicarboxylic acid, 6-phenyl-, dimethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Pyridinedicarboxylic acid, 6-phenyl-, dimethyl ester is an organic compound that belongs to the class of pyridinedicarboxylic acids. This compound is characterized by the presence of a pyridine ring substituted with two carboxylic acid groups at the 3 and 4 positions, a phenyl group at the 6 position, and esterified with methyl groups. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Pyridinedicarboxylic acid, 6-phenyl-, dimethyl ester typically involves the esterification of 3,4-pyridinedicarboxylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified by recrystallization or distillation.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method enhances the efficiency and yield of the reaction. The use of advanced purification techniques such as chromatography and crystallization ensures the high purity of the final product.
化学反应分析
Types of Reactions
3,4-Pyridinedicarboxylic acid, 6-phenyl-, dimethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of 3,4-pyridinedicarboxylic acid.
Reduction: Formation of 3,4-pyridinedicarbinol.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
3,4-Pyridinedicarboxylic acid, 6-phenyl-, dimethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of 3,4-Pyridinedicarboxylic acid, 6-phenyl-, dimethyl ester involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. For example, it may inhibit enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- Quinolinic acid (2,3-pyridinedicarboxylic acid)
- Lutidinic acid (2,4-pyridinedicarboxylic acid)
- Isocinchomeronic acid (2,5-pyridinedicarboxylic acid)
- Dipicolinic acid (2,6-pyridinedicarboxylic acid)
- Cinchomeronic acid (3,4-pyridinedicarboxylic acid)
- Dinicotinic acid (3,5-pyridinedicarboxylic acid)
Uniqueness
3,4-Pyridinedicarboxylic acid, 6-phenyl-, dimethyl ester is unique due to the presence of the phenyl group at the 6 position and the esterification with methyl groups. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
属性
CAS 编号 |
39633-00-6 |
|---|---|
分子式 |
C15H13NO4 |
分子量 |
271.27 g/mol |
IUPAC 名称 |
dimethyl 6-phenylpyridine-3,4-dicarboxylate |
InChI |
InChI=1S/C15H13NO4/c1-19-14(17)11-8-13(10-6-4-3-5-7-10)16-9-12(11)15(18)20-2/h3-9H,1-2H3 |
InChI 键 |
ZDYNRRUWNRXSHI-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CC(=NC=C1C(=O)OC)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


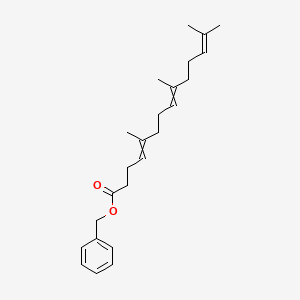
![1-[(2-Chlorophenyl)methyl]pyridin-1-ium chloride](/img/structure/B14674037.png)
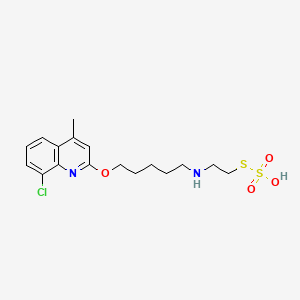
![1h-Pyrimido[5,4-c][1,2,5]oxadiazine](/img/structure/B14674050.png)
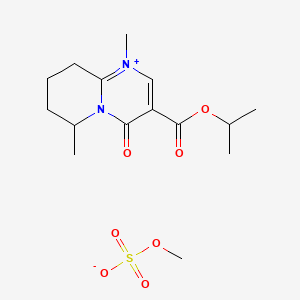
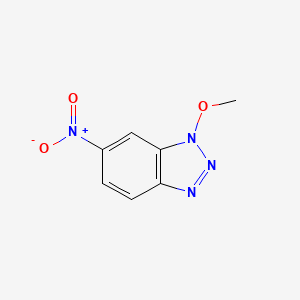
![Ethanethiol, 2-[(trimethylsilyl)oxy]-](/img/structure/B14674066.png)
